(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid
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Overview
Description
(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid is a heterocyclic compound with a complex structure that includes both pyrimidine and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid typically involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . This process can be carried out through multicomponent reactions, which are efficient and allow for the construction of the desired heterocyclic system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties . It can be used as a lead compound for the development of new drugs targeting specific enzymes or pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a]benzimidazoles and related heterocyclic systems, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Thioxopyrimidines: These compounds contain a sulfur atom in place of the oxygen in the pyrimidine ring and have diverse biological activities.
Uniqueness
What sets (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid apart is its specific combination of functional groups and ring systems, which confer unique reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-10-5-7(6-11(17)18)13-12-14-8-3-1-2-4-9(8)15(10)12/h1-5H,6H2,(H,13,14)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWGDFZASXYENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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